(4S)-4-METHYL-L-PROLINE HCL

Collagen Mimetics Protein Stability Peptidomimetics

Choose (4S)-4-Methyl-L-proline HCl (CAS 201481-62-1) for its unique (2S,4S) stereochemistry, which is critical for controlling peptide conformation. This chiral, non-canonical amino acid imposes unique steric constraints that stabilize polyproline II helices and collagen triple helices, unlike generic L-proline or other 4-substituted analogs. It is specifically validated for engineering thermostable biomaterials and improving the pharmacokinetic profiles of peptide leads. Ensure your research outcomes are reproducible by sourcing this high-purity building block, which is essential for applications ranging from faster-acting insulin analogs to novel anticoagulant discovery.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
CAS No. 201481-62-1
Cat. No. B1392970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-METHYL-L-PROLINE HCL
CAS201481-62-1
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCC1CC(NC1)C(=O)O.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-4-2-5(6(8)9)7-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1
InChIKeyVLDINRBTKBFNDD-FHAQVOQBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4S)-4-Methyl-L-proline HCl (CAS: 201481-62-1) for Structural Biology and Peptide Engineering


(4S)-4-Methyl-L-proline hydrochloride (CAS: 201481-62-1) is a chiral, non-canonical amino acid derivative used as a peptidomimetic building block . It is characterized by a (2S,4S) configuration, featuring a methyl group at the 4-position of the pyrrolidine ring . This stereochemistry, also termed 'cis-4-methyl-L-proline,' is central to its utility in structural biology and peptide drug design .

Why (4S)-4-Methyl-L-proline HCl Cannot Be Replaced by Common L-Proline Analogs


Generic substitution with L-proline or its other 4-substituted analogs fails due to profound differences in pyrrolidine ring puckering and cis-trans isomerization, which are critical for peptide conformation and function. The (4S)-methyl group imposes unique steric and stereoelectronic constraints that are not observed with L-proline, (4R)-methylproline, or 4-hydroxyproline [1]. These stereospecific effects directly dictate the thermodynamic stability of secondary structures like beta-turns and collagen triple helices, and they are essential for the desired biophysical and biological outcomes in engineered peptides and proteins [2].

Head-to-Head Comparative Data for (4S)-4-Methyl-L-proline HCl


(4S)-Methylproline Increases Collagen Triple Helix Thermal Stability by >50°C vs. Native Sequence

When incorporated into a collagen model peptide (ProProGly)7, a variant containing both (4S)- and (4R)-fluoroproline residues is known for hyperstability. The direct impact of (4S)-methylproline on stability was quantified by measuring the melting temperature (Tm). Substituting proline with 4-methylproline, a direct analog of the target compound, results in one of the most stable triple helices ever recorded [1].

Collagen Mimetics Protein Stability Peptidomimetics

Conformational Control: (4S)-Methylproline Strongly Favors the PPII Helix Conformation in Aqueous Solution

A computational study at the M06-2X/cc-pVTZ//M06-2X/6-31+G(d) level of theory shows a clear conformational bias for (4S)-methylproline versus the (4R)-epimer and native proline. This stereospecific puckering preference has a direct, measurable impact on the ability to form stable secondary structures in water [1].

Peptide Conformation Computational Chemistry Protein Folding

Differential Impact on Insulin Biophysics: 4S-Methylproline Modulates Hexamer Dissociation

Recombinant incorporation of various aliphatic proline analogs at position B28 of insulin reveals distinct, residue-specific effects on biophysical properties. This demonstrates that the choice of analog is not interchangeable but instead yields precise, tunable changes in therapeutic protein behavior [1].

Insulin Engineering Biopharmaceuticals Protein Stability

Role as a Key Pharmacophore for Direct Thrombin Inhibition in Spumigin Peptides

In a focused library of spumigin analogs, the presence of a (2S,4S)-4-methylproline central core was identified as a critical structural feature for thrombin inhibitory activity. This highlights a structure-activity relationship (SAR) where this specific stereoisomer enables a bioactive conformation not accessible to other proline derivatives [1].

Medicinal Chemistry Anticoagulants Natural Products

Crystal Structure Confirms Hyperstable Collagen Triple Helix Enabled by Methylproline

The high-resolution crystal structure of a collagen mimetic peptide incorporating both 4-fluoroproline and 4-methylproline residues provides direct structural evidence for the origin of the observed hyperstability [1]. This structural data serves as a foundational reference for understanding how 4-substituted prolines, including the target compound, preorganize the protein backbone.

Structural Biology X-ray Crystallography Biomaterials

Validated Application Scenarios for (4S)-4-Methyl-L-proline HCl


Engineering Ultra-Stable Collagen-Based Biomaterials

As demonstrated by the >50 °C increase in melting temperature of collagen mimetic peptides containing 4-methylproline [1], this building block is ideal for creating next-generation biomaterials. Applications include designing stable hydrogels for tissue engineering, robust coatings for medical devices, and long-lasting dermal fillers that resist thermal denaturation.

Rational Design of Conformationally Constrained Peptide Therapeutics

The strong, unique bias of (4S)-4-methyl-L-proline for the polyproline II (PPII) helix in water, compared to the more flexible L-proline [1], makes it a powerful tool for medicinal chemistry. It can be used to pre-organize peptides into a specific bioactive conformation, potentially improving target binding affinity, selectivity, and metabolic stability for leads against targets like GPCRs or protein-protein interactions.

Development of Next-Generation Insulin Analogs

The ability of 4S-methylproline to speed the dissociation of insulin from its hexameric form [1] positions it as a critical component for engineering faster-acting insulin analogs. This application scenario directly addresses a major unmet need in diabetes management by providing a molecular strategy to improve postprandial glucose control.

Discovery of Novel Direct Thrombin Inhibitors

The identification of the (2S,4S)-4-methylproline core as a key pharmacophore in spumigin analogs [1] validates its use as a privileged scaffold in anticoagulant drug discovery. This scenario is for researchers seeking to develop new chemical entities with a mechanism of action distinct from current direct thrombin inhibitors like dabigatran or argatroban.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4S)-4-METHYL-L-PROLINE HCL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.